6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a heterocyclic compound that features a unique structure combining an imidazole ring with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Radiolabelling: It is used as a prosthetic group for radiolabelling peptides and proteins, aiding in positron emission tomography (PET) imaging.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s fluorophenyl group can enhance its binding affinity to target proteins, while the triazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used in organic synthesis for its reactivity with dienes.
Triazolo[1,5-a]pyrimidine: Investigated for its potential as a neuroprotective agent.
Uniqueness
6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione stands out due to its combination of an imidazole and triazole ring, which imparts unique chemical and biological properties. Its fluorophenyl group further enhances its potential for medicinal applications by improving binding affinity and specificity.
Properties
Molecular Formula |
C11H9FN4O2 |
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Molecular Weight |
248.21 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C11H9FN4O2/c1-14-10(17)13-9-6-15(11(18)16(9)14)8-4-2-7(12)3-5-8/h2-5H,6H2,1H3 |
InChI Key |
CPFVPGJYQNXFJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N=C2N1C(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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